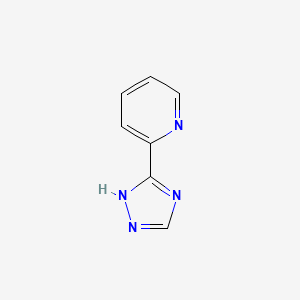

2-(1H-1,2,4-Triazol-3-YL)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMLJDLTWMGZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447550 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-62-2 | |

| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-3-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-3-yl)pyridine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] This document details a reliable synthetic pathway, extensive characterization data, and relevant experimental protocols.

Introduction

This compound is a versatile molecule featuring a pyridine ring linked to a 1,2,4-triazole moiety. The unique chemical properties endowed by these two interconnected heterocyclic rings make it a valuable scaffold in medicinal chemistry. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3] The pyridine nucleus, a common feature in many pharmaceuticals, often enhances the pharmacokinetic profile and biological efficacy of a molecule. This guide serves as a practical resource for researchers engaged in the synthesis, modification, and application of this and related compounds.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the cyclization of a pyridine-containing precursor with a hydrazine derivative. The most common approach utilizes the reaction of 2-cyanopyridine with formhydrazide.

Synthetic Pathway

The synthesis can be logically represented as a two-step process, starting from the readily available 2-cyanopyridine.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-1,2,4-Triazol-3-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-1,2,4-Triazol-3-YL)pyridine is a versatile heterocyclic organic compound that has garnered significant attention in various scientific fields. Its unique structure, featuring both a pyridine ring and a 1,2,4-triazole ring, makes it a valuable building block in the synthesis of a wide range of biologically active molecules. This compound serves as a crucial intermediate in the development of pharmaceuticals, particularly antifungal agents, and agrochemicals such as fungicides and herbicides.[1][2] Its ability to form stable complexes with metal ions also extends its utility into coordination chemistry and materials science.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological significance of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis, formulation, and biological studies.

| Property | Value | References |

| IUPAC Name | This compound | |

| Synonyms | 3-(2-Pyridyl)-1H-1,2,4-triazole, 3-(2-Pyridyl)-1,2,4-triazole | [3] |

| CAS Number | 23195-62-2 | [2][4] |

| Molecular Formula | C₇H₆N₄ | [4] |

| Molecular Weight | 146.15 g/mol | [2][4] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 157 - 164 °C | [2][4] |

| Boiling Point | Not well-defined in the literature | |

| Solubility | No quantitative data available. The parent 1,2,4-triazole is soluble in water, ethanol, methanol, and acetone.[5][6] | |

| pKa | No specific data available. The parent 1H-1,2,4-triazole has a pKa of 10.26 (deprotonation) and 2.45 (protonated form).[7] | |

| logP | Not available in the literature |

Experimental Protocols

General Synthesis

The synthesis of 1,2,4-triazole-pyridine derivatives often involves the cyclization of an intermediate derived from a pyridine-containing precursor. A general and widely applicable method for creating the 1,2,4-triazole-3-thione core, which can be a precursor to the target compound, is outlined below. This method is adapted from procedures used for analogous compounds.[8]

Protocol: Synthesis of 4-substituted-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones [8]

-

Formation of Thiosemicarbazide Intermediate: A pyridine-containing hydrazide (e.g., nicotinic hydrazide) is heated under reflux with a substituted isothiocyanate in ethanol for approximately 4 hours. The resulting 1,4-disubstituted thiosemicarbazide is typically used in the next step without further purification.

-

Intramolecular Cyclization: The crude thiosemicarbazide intermediate is treated with 10% aqueous sodium hydroxide (NaOH) at 60°C for 3-4 hours. This base-catalyzed intramolecular cyclization reaction forms the 1,2,4-triazole-3-thione ring system. Yields for this two-step process are often in the range of 70-99%.[8]

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography.

The unsubstituted this compound can be synthesized through variations of classical methods like the Pellizzari or Einhorn–Brunner reactions, which are standard for forming the 1,2,4-triazole ring.[7]

Characterization

The identity and purity of synthesized this compound are confirmed through a combination of analytical techniques.

-

Purity Analysis: Purity is typically assessed by Gas Chromatography (GC) and nonaqueous titration, with commercially available samples often exceeding 98% purity.

-

Structural Elucidation: The chemical structure is confirmed using spectroscopic methods.

-

Physical Properties: The melting point is determined as a key indicator of purity.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a broad range of biological activities, making them a focal point in drug discovery and agrochemical research.[10]

-

Antifungal and Antimicrobial Activity: The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal drugs, such as fluconazole.[11] These compounds often act by inhibiting key enzymes in pathogenic fungi.[1] Derivatives of this compound are actively investigated for their potential as novel antifungal and antibacterial agents.[12]

-

Anti-tubercular Activity: Recent studies have identified a series of 1,2,4-triazolyl pyridines with potent and specific activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[8] This highlights the potential for developing new treatments for multidrug-resistant TB.

Proposed Mechanism of Action in Mycobacterium tuberculosis

For certain nitro-substituted analogs of 1,2,4-triazolyl pyridines, a specific mechanism of activation has been proposed, which is similar to that of the anti-TB drug pretomanid.[8] These compounds act as prodrugs that require bioactivation within the mycobacterial cell to exert their toxic effects.

The proposed pathway is as follows:

-

Entry into Mtb: The inactive nitro-triazolyl pyridine prodrug enters the M. tuberculosis bacterium.

-

Reductive Activation: Inside the bacterium, the prodrug is activated by a deazaflavin (F420)-dependent nitroreductase enzyme, known as Ddn.

-

Formation of Reactive Species: This enzymatic reduction generates reactive nitrogen species.

-

Cellular Damage and Death: These toxic species lead to cellular damage and ultimately inhibit the growth and survival of Mtb.

This targeted activation mechanism contributes to the compound's narrow-spectrum activity, making it highly specific for Mtb and less toxic to mammalian cells.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(1H-1,2,4-三唑-3-基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 23195-62-2 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 10. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(1H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for the versatile heterocyclic compound, 2-(1H-1,2,4-Triazol-3-yl)pyridine. This molecule is of significant interest in medicinal chemistry and materials science due to the combined electronic properties of its pyridine and triazole rings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 14.5 (br s) | Broad Singlet | 1H | N-H (Triazole) |

| 8.70 (d, J=4.0 Hz) | Doublet | 1H | Pyridine H-6 |

| 8.49 (s) | Singlet | 1H | Triazole H-5 |

| 8.18 (d, J=8.0 Hz) | Doublet | 1H | Pyridine H-3 |

| 7.93 (t, J=8.0 Hz) | Triplet | 1H | Pyridine H-4 |

| 7.42 (t, J=4.0 Hz) | Triplet | 1H | Pyridine H-5 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 160.2 | C3 (Triazole) |

| 150.1 | C6 (Pyridine) |

| 148.5 | C2 (Pyridine) |

| 145.8 | C5 (Triazole) |

| 137.4 | C4 (Pyridine) |

| 125.0 | C5 (Pyridine) |

| 121.2 | C3 (Pyridine) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H stretching (H-bonded) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1610 | Strong | C=N stretching (Pyridine ring) |

| 1580 | Strong | C=C stretching (Pyridine ring) |

| 1510 | Medium | N-N stretching (Triazole ring) |

| 1470, 1430 | Medium | Ring stretching vibrations |

| 1280 | Medium | C-N stretching |

| 800-600 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 118 | 60 | [M - N₂]⁺ |

| 91 | 40 | [M - N₂ - HCN]⁺ |

| 78 | 30 | [C₅H₄N]⁺ (Pyridine) |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of 2-cyanopyridine with formylhydrazine.

Materials:

-

2-cyanopyridine

-

Formic acid

-

Hydrazine hydrate

-

Ethanol

-

Sodium methoxide

Procedure:

-

Preparation of Formylhydrazine: A mixture of formic acid and hydrazine hydrate is heated under reflux to yield formylhydrazine.

-

Reaction with 2-cyanopyridine: 2-cyanopyridine and formylhydrazine are dissolved in ethanol. A catalytic amount of sodium methoxide is added to the solution.

-

Reflux: The reaction mixture is heated at reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, leading to the precipitation of the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the compound is ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is typically set at 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Crystal Structure Analysis of 2-(1H-1,2,4-Triazol-3-yl)pyridine: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the crystal structure of a compound closely related to 2-(1H-1,2,4-Triazol-3-yl)pyridine, namely 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine . Due to the limited availability of a complete, publicly accessible single-crystal X-ray diffraction study for the unsubstituted parent compound, this guide will utilize the comprehensive data available for its 5-amino derivative. This information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular geometry, crystal packing, and the experimental procedures for synthesis and characterization. The structural data presented is crucial for understanding the molecule's steric and electronic properties, which are vital for applications in medicinal chemistry, coordination chemistry, and materials science.

Molecular Structure and Crystallographic Data

The crystal structure of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine reveals a nearly planar molecular geometry. The dihedral angle between the mean planes of the pyridine and 1,2,4-triazole rings is a mere 5.58(7)°.[1] The nitrogen atom of the amino group exhibits a pyramidal configuration.[1] The crystallographic data and key collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₇H₇N₅ |

| Formula Weight | 161.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3863(6) |

| b (Å) | 7.9096(6) |

| c (Å) | 13.2157(11) |

| β (°) | 91.832(2) |

| Volume (ų) | 771.70(11) |

| Z | 4 |

| Temperature (K) | 223(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calculated) (Mg/m³) | 1.388 |

| Absorption Coefficient (mm⁻¹) | 0.10 |

| F(000) | 336 |

| Crystal Size (mm³) | 0.36 × 0.16 × 0.12 |

| θ range for data collection (°) | 3.2 to 27.5 |

| Reflections collected | 5336 |

| Independent reflections | 1772 [R(int) = 0.026] |

| Data / restraints / parameters | 1772 / 0 / 121 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.110 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |

Data sourced from Dolzhenko et al., Acta Cryst. (2008). E64, o125.[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| N1-C5 | 1.321(2) |

| N1-N2 | 1.383(2) |

| N2-C3 | 1.316(2) |

| C3-N4 | 1.359(2) |

| N4-C5 | 1.348(2) |

| C3-C6 | 1.478(2) |

| C5-N5 | 1.342(2) |

Table 3: Selected Bond Angles (°)

| Angle | Value |

| C5-N1-N2 | 105.7(1) |

| C3-N2-N1 | 111.2(1) |

| N2-C3-N4 | 109.4(1) |

| C5-N4-C3 | 104.9(1) |

| N1-C5-N4 | 108.8(1) |

| N2-C3-C6 | 123.6(1) |

| N4-C3-C6 | 127.0(1) |

Experimental Protocols

Synthesis of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine

A general method for the synthesis of 3-substituted-1,2,4-triazol-5-amines, as reported by Dolzhenko and colleagues, can be adapted for this compound.[1] The synthesis of 1,2,4-triazoles often involves the cyclization of intermediates derived from hydrazides or their derivatives. A plausible synthetic route is outlined below.

Workflow for the Synthesis of Pyridyl-Triazoles

Caption: A general synthetic pathway for pyridyl-1,2,4-triazoles.

Materials:

-

Pyridine-2-carbohydrazide

-

Potassium thiocyanate

-

Hydrochloric acid

-

Sodium hydroxide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Synthesis of 1-(pyridin-2-oyl)thiosemicarbazide: A mixture of pyridine-2-carbohydrazide and potassium thiocyanate in an acidic aqueous solution (e.g., HCl) is heated under reflux. The resulting precipitate is filtered, washed with water, and dried.

-

Cyclization to 5-(pyridin-2-yl)-1H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate is then refluxed in an aqueous solution of a base (e.g., NaOH). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-thiol. The product is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol.

-

Amination to 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine: The triazole-thiol is reacted with hydrazine hydrate in a suitable solvent under reflux to replace the thiol group with an amino group. The final product is then purified by recrystallization.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in an appropriate solvent system.

Workflow for Crystal Structure Determination

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

Data for 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine was collected on a Bruker SMART APEX CCD diffractometer using Mo Kα radiation.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F².[1] N-bound hydrogen atoms were located in a difference map and refined freely.[1]

Supramolecular Interactions

In the crystal lattice, the molecules of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine are linked into a two-dimensional network parallel to the (101) plane by N—H⋯N hydrogen bonds.[1] This hydrogen bonding network is a key feature stabilizing the crystal structure.

Hydrogen Bonding Interactions

Caption: Schematic of hydrogen bonding between adjacent molecules.

Conclusion

References

A Comprehensive Technical Guide to the Theoretical and Computational Studies of 2-(1H-1,2,4-Triazol-3-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-(1H-1,2,4-Triazol-3-YL)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a dedicated comprehensive computational study on this specific molecule is not extensively available in current literature, this document synthesizes information from studies on closely related 1,2,4-triazole derivatives to present a robust framework for its theoretical investigation. This guide covers proposed computational protocols, expected quantitative data, and visualizations of the molecular structure and computational workflows, aiming to facilitate future research and development efforts.

Introduction

This compound, also known as 3-(2-Pyridyl)-1,2,4-triazole, is a versatile bicyclic heteroaromatic compound. Its structure, featuring both a pyridine ring and a 1,2,4-triazole ring, imparts unique electronic and coordination properties. The triazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a key site for metal coordination. This combination of features makes it a valuable scaffold in the design of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives have been explored for a range of biological activities, including antifungal and anticancer properties.[3][4]

Computational chemistry offers powerful tools to elucidate the molecular properties of such compounds, providing insights that can guide synthesis and application. Techniques like Density Functional Theory (DFT) are instrumental in predicting molecular geometries, electronic structures, and spectroscopic properties, which are crucial for understanding the reactivity and interaction of these molecules with biological targets.[5][6] This guide outlines a comprehensive computational approach for the characterization of this compound.

Molecular Structure and Tautomerism

A key theoretical aspect of this compound is the potential for tautomerism within the 1,2,4-triazole ring. The position of the hydrogen atom on the triazole ring can vary, leading to different tautomeric forms. Understanding the relative stabilities of these tautomers is crucial, as they can exhibit different chemical and biological properties. Computational studies are essential for predicting the most stable tautomer in various environments (gas phase, different solvents).[7][8][9]

Caption: Molecular structure of this compound.

Proposed Computational and Experimental Protocols

The following protocols outline a comprehensive approach to the theoretical and experimental characterization of this compound, based on methodologies reported for similar compounds.[5][6]

Computational Methodology

A detailed computational analysis would involve the following steps:

-

Geometry Optimization: The initial 3D structure of this compound and its potential tautomers would be built. Geometry optimization should be performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar heterocyclic systems.[10]

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.[11]

-

Tautomer Stability Analysis: The relative energies of the different tautomers should be calculated to determine the most stable form. Solvent effects can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).[7]

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.

-

-

Spectroscopic Simulations: Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental spectra.

Caption: A typical workflow for the computational study of this compound.

Correlative Experimental Protocols

To validate the computational results, the following experimental techniques are recommended:

-

Synthesis and Purification: The compound should be synthesized according to established literature procedures and purified to a high degree.

-

Spectroscopic Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.

-

FT-IR and FT-Raman Spectroscopy: To obtain vibrational spectra for comparison with theoretical calculations.[11]

-

UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT results.

-

Mass Spectrometry: To confirm the molecular weight.[5]

-

-

Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the most accurate experimental data on bond lengths and angles for direct comparison with the optimized geometry from DFT calculations.[10][12]

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from a comprehensive computational study. The values provided are illustrative and based on data from similar 1,2,4-triazole derivatives found in the literature.

Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Predicted Value (DFT) | Experimental (X-ray) |

| Bond Lengths (Å) | |||

| C-N (Pyridine) | ~1.34 | ~1.34 | |

| C-C (Pyridine) | ~1.39 - 1.40 | ~1.39 - 1.40 | |

| C-N (Triazole) | ~1.32 - 1.38 | ~1.32 - 1.38 | |

| N-N (Triazole) | ~1.37 - 1.41 | ~1.37 - 1.41 | |

| C-C (Inter-ring) | ~1.47 | ~1.47 | |

| Bond Angles (°) | |||

| C-N-C (Pyridine) | ~117 | ~117 | |

| N-C-C (Pyridine) | ~124 | ~124 | |

| N-N-C (Triazole) | ~105 - 110 | ~105 - 110 | |

| C-N-N (Triazole) | ~108 - 112 | ~108 - 112 |

Note: Predicted values are estimates based on similar structures. Experimental values are for comparison and would need to be determined.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (DFT) |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -1.0 to -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 to 6.0 eV |

| Dipole Moment | ~ 3.0 to 4.0 Debye |

Note: These values are highly dependent on the level of theory and solvent model used.

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Triazole) | ~3400 - 3500 |

| C-H Stretch (Aromatic) | ~3000 - 3100 |

| C=N Stretch (Pyridine/Triazole) | ~1580 - 1620 |

| C-C Stretch (Pyridine) | ~1430 - 1500 |

| Ring Breathing Modes | ~990 - 1050 |

Note: Frequencies are typically scaled to better match experimental data.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the potential interactions of this compound with biological targets is crucial. Computational docking studies can predict the binding affinity and mode of interaction with specific proteins, such as enzymes or receptors.

Caption: Logical workflow from computational prediction to experimental validation in drug development.

Conclusion

This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By leveraging established computational methodologies such as DFT and TD-DFT, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this important molecule. The proposed protocols, when combined with correlative experimental validation, will enable a more rational approach to the design and development of novel compounds based on this versatile scaffold for applications in medicine, agriculture, and materials science. Future dedicated computational studies are encouraged to build upon this framework and provide a more detailed and specific understanding of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]

- 11. elixirpublishers.com [elixirpublishers.com]

- 12. researchgate.net [researchgate.net]

The Diverse Biological Activities of 2-(1H-1,2,4-Triazol-3-YL)Pyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their anticancer and antimicrobial properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Derivatives of the this compound core have shown promising cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth. The following tables summarize the IC50 values for several this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of 4-substituted-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones [1][2]

| Compound | Substituent (R) | Cell Line | IC50 (µM) |

| 15 | 3-pyridinylmethylene | MDA-MB-231 | 39.2 ± 1.7 |

| U-87 MG | > 50 | ||

| 19 | 2-hydroxybenzylidene | MDA-MB-231 | 45.3 ± 2.1 |

| U-87 MG | > 50 | ||

| 21 | 4-(methylthio)benzylidene | MDA-MB-231 | 42.8 ± 1.9 |

| U-87 MG | > 50 |

Table 2: Anticancer Activity of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [3][4]

| Compound | Substituent | Cell Line | IC50 (µM) |

| TP1 | Benzyl | B16F10 | 58.50 |

| TP2 | 4-Methylbenzyl | B16F10 | 52.35 |

| TP3 | 2-Chlorobenzyl | B16F10 | 57.70 |

| TP4 | 4-Chlorobenzyl | B16F10 | 50.25 |

| TP5 | 2,4-Dichlorobenzyl | B16F10 | 61.11 |

| TP6 | 4-Bromobenzyl | B16F10 | 41.12 |

| TP7 | 3,4-Dichlorobenzyl | B16F10 | 45.60 |

Antimicrobial Activity

The this compound scaffold is also a key component in the development of novel antimicrobial agents. The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the MIC values for a series of this compound derivatives against various bacterial and fungal strains.[1][2]

Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound | E. coli | S. aureus | M. luteum | C. tenuis | A. niger |

| 6 | >125 | 62.5 | 31.2 | 0.9 | >125 |

| 7 | >125 | 62.5 | 31.2 | 0.9 | >125 |

| 8 | >125 | 125 | 3.9 | 15.6 | >125 |

| 9 | >125 | >125 | 15.6 | 62.5 | >125 |

| 10 | >125 | >125 | 3.9 | 31.2 | >125 |

| 11 | >125 | >125 | 62.5 | 125 | >125 |

| 12 | >125 | >125 | 15.6 | 62.5 | >125 |

| 13 | >125 | >125 | 31.2 | 125 | >125 |

| 14 | >125 | >125 | 15.6 | 62.5 | >125 |

| 15 | >125 | >125 | 15.6 | 62.5 | >125 |

| 16 | >125 | >125 | 3.9 | 31.2 | >125 |

| 17 | >125 | >125 | 15.6 | 62.5 | >125 |

| 18 | >125 | >125 | 15.6 | 62.5 | >125 |

| 19 | >125 | >125 | 15.6 | 62.5 | >125 |

| 20 | >125 | >125 | 7.8 | 31.2 | >125 |

| 21 | >125 | >125 | 3.9 | 15.6 | >125 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[3][4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The cells are then incubated for another 48 hours.

-

MTT Addition: After the incubation period, 100 µL of MTT reagent (0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Screening Protocols

This method is used for the initial screening of antimicrobial activity.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

This method is used to quantify the antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The microtiter plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for the rational design of more potent and selective drug candidates. For some this compound derivatives, in silico molecular modeling has suggested potential interactions with key signaling pathways involved in cancer.

BRAF/MEK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes BRAF and MEK, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer development. Some hydrazone derivatives of the this compound scaffold have been suggested to exert their anticancer effects by inhibiting BRAF and MEK serine-threonine protein kinases.[1]

Caption: Proposed inhibition of the BRAF/MEK signaling pathway by this compound derivatives.

Experimental and Synthetic Workflows

The synthesis of these derivatives often follows a multi-step process, which can be visualized to understand the logical flow of the chemical reactions.

General Synthesis Workflow

A common synthetic route involves the initial formation of a 4-amino-1,2,4-triazole-3-thione intermediate, followed by reaction with various aldehydes to produce the final hydrazone derivatives.[1]

Caption: General synthetic workflow for pyridine-1,2,4-triazole-3-thione-hydrazone derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The quantitative data presented in this guide highlight the potential of these compounds, while the detailed experimental protocols provide a foundation for further research and validation. The elucidation of their mechanisms of action, particularly their potential role as BRAF/MEK inhibitors, opens up new avenues for the design of targeted therapies. Future research should focus on expanding the chemical diversity of this scaffold, conducting more extensive structure-activity relationship studies, and performing in-depth mechanistic investigations to validate the proposed biological targets and pathways. These efforts will be crucial in translating the therapeutic potential of this compound derivatives into clinically effective drugs.

References

- 1. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel antimicrobial and antitumor agents bearing pyridine-1,2,4-triazole-3-thione-hydrazone scaffold: synthesis, biological evaluation, and molecular docking investigation [epubl.ktu.edu]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

The Versatility of 2-(1H-1,2,4-Triazol-3-YL)pyridine: A Technical Guide for Medicinal Chemists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including the ability to engage in multiple hydrogen bonding interactions and coordinate with metal ions, making it a versatile building block in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a focus on their applications in oncology, infectious diseases, and beyond.

Synthesis and Physicochemical Properties

This compound is a white to light yellow crystalline powder with a melting point range of 157-164 °C. Its molecular formula is C₇H₆N₄, corresponding to a molecular weight of 146.15 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 157 - 164 °C |

| CAS Number | 23195-62-2 |

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the cyclization of picolinohydrazide or its derivatives. For instance, reaction of nicotinohydrazide with carbon disulfide followed by cyclization with ammonia solution yields a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which can be further functionalized.

Applications in Medicinal Chemistry

The this compound core is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antitubercular, and antifungal properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways crucial for tumor growth and survival.

One notable target is the Aurora B kinase , a serine/threonine kinase that plays a critical role in cell division.[2][3] Its overexpression is common in many human tumors and is associated with poor prognosis.[2][3] Inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest and apoptosis. Certain 1,2,3-triazolyl-pyridine hybrids have been identified as potent inhibitors of Aurora B kinase, showing promising cytotoxic activity against hepatocellular carcinoma (HepG2) cells.[4]

// Nodes Drug [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; AuroraB [label="Aurora B Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CPC [label="Chromosomal Passenger\nComplex (CPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; HistoneH3 [label="Histone H3", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinetochore [label="Kinetochore-Microtubule\nAttachment", fillcolor="#F1F3F4", fontcolor="#202124"]; SAC [label="Spindle Assembly\nCheckpoint (SAC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokinesis [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChromosomeSegregation [label="Correct Chromosome\nSegregation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Drug -> AuroraB [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; AuroraB -> CPC [label="Component of"]; CPC -> HistoneH3 [label="Phosphorylates"]; CPC -> Kinetochore [label="Regulates"]; Kinetochore -> SAC [label="Activates"]; SAC -> ChromosomeSegregation [label="Ensures"]; AuroraB -> Cytokinesis [label="Regulates"]; AuroraB -> Apoptosis [style=dashed, label="Leads to\n(upon inhibition)"]; AuroraB -> CellCycleArrest [style=dashed, label="Leads to\n(upon inhibition)"]; } .dot Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition.

Another important target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[5][6][7] Specific 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent EGFR inhibitors to overcome resistance to existing tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer and glioblastoma.[8][9]

// Nodes Drug [label="2-Amino-4-(1,2,4-triazol)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Drug -> EGFR [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; EGFR -> RAS_RAF_MEK_ERK; EGFR -> PI3K_AKT; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT -> Proliferation; Drug -> Apoptosis [style=dashed, label="Induces"]; } .dot Figure 2: Simplified EGFR signaling pathway and its inhibition.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has also emerged as a therapeutic target in neurodegenerative diseases and cancer. Inhibition of DYRK1A can destabilize EGFR and reduce the growth of glioblastoma.[10] Certain 2-(1,2,4-triazol-3-yl)pyridine derivatives have been identified as novel DYRK1A inhibitors.[11]

// Nodes Drug [label="2-(1,2,4-Triazol-3-YL)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; DYRK1A [label="DYRK1A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; GBM_Growth [label="Glioblastoma\nGrowth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurofibrillary_Tangles [label="Neurofibrillary\nTangles", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Drug -> DYRK1A [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; DYRK1A -> EGFR [label="Stabilizes"]; DYRK1A -> Tau [label="Phosphorylates"]; EGFR -> GBM_Growth; Tau -> Neurofibrillary_Tangles; } .dot Figure 3: Simplified role of DYRK1A and its inhibition.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(1-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)-pyrimidine-5-carboxamide | Not specified | MCF-7 (Breast) | 0.1 ± 0.075 | [12] |

| A549 (Lung) | 0.26 ± 0.037 | [12] | ||

| A2780 (Ovarian) | 0.15 ± 0.042 | [12] | ||

| 1,2,4-triazole-pyridine hybrid II | Not specified | HepG2 (Liver) | 1.93 | [12] |

| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | Not specified | B16F10 (Melanoma) | 41.12 | [13] |

| 1,2,3-triazolyl-pyridine hybrid 6 | Aurora B Kinase | HepG2 (Liver) | Potent activity | [4] |

| 1,2,3-triazolyl-pyridine hybrid 7 | Aurora B Kinase | HepG2 (Liver) | Potent activity | [4] |

| 2-amino-4-(1,2,4-triazol)pyridine derivative 10c | EGFRL858R/T790M | H1975 (NSCLC) | Significant inhibitory activity | [8] |

| 2-amino-4-(1,2,4-triazol)pyridine derivative 10j | EGFRvIII | U87-EGFRvIII (Glioblastoma) | Potent inhibitory activity | [8] |

| Specific IC₅₀ values were not provided in the abstract, but the activity was highlighted as significant. |

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutic agents.[14] Compounds incorporating the this compound scaffold have shown promising activity against Mycobacterium tuberculosis.[14] A notable mechanism of action for some nitro-containing 1,2,4-triazolyl pyridines involves activation by the coenzyme F420-dependent nitroreductase Ddn, similar to the action of the TB drug pretomanid.[14]

// Nodes Prodrug [label="Nitro-1,2,4-triazolyl\npyridine (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"]; F420_reduced [label="Reduced Coenzyme F420\n(F420H₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ddn [label="Nitroreductase\n(Ddn)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Drug [label="Active Drug\n(Reactive Nitrogen Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mtb_Death [label="Mycobacterium tuberculosis\nDeath", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prodrug -> Ddn; F420_reduced -> Ddn; Ddn -> Active_Drug [label="Activation"]; Active_Drug -> Mtb_Death; } .dot Figure 4: Activation of nitro-containing antitubercular prodrugs.

Table 3: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Ra

| Compound | MIC (µg/mL) | Reference |

| J10 | 6.25 | [2] |

| J11 | 6.25 | [2] |

| J14 | 6.25 | [2] |

| J22 | 6.25 | [2] |

| J23 | 6.64 | [2] |

| 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (Hit compound 1) | IC₅₀ = 5.3 µM | [14][15] |

| Nitrofuran analog 24 | IC₅₀ = 0.55 µM | [15] |

| 6e | IC₅₀ < 100 | [16] |

| 6h | IC₅₀ < 100 | [16] |

Antifungal Activity

The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal agents, such as fluconazole and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18][19] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[20] This leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[20] Several novel 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess potent antifungal activity, with some compounds exhibiting efficacy superior or comparable to fluconazole.[21]

// Nodes Drug [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Fungal_Membrane [label="Fungal Cell\nMembrane Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungal_Death [label="Fungal Cell\nDeath", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Drug -> CYP51 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Lanosterol -> Ergosterol [label="Conversion", arrowhead=none]; CYP51 -> Ergosterol [label="Catalyzes"]; Ergosterol -> Fungal_Membrane [label="Maintains"]; Drug -> Fungal_Death [style=dashed, label="Leads to"]; } .dot Figure 5: Mechanism of action of triazole antifungal agents.

Table 4: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-aryl-1,2,4-triazolo[1,5-a]pyridine 9a-m (select compounds) | Candida albicans | Superior or comparable to fluconazole | [21] |

| Trichophyton rubrum | Superior or comparable to fluconazole | [21] | |

| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [22] |

| Aspergillus fumigatus | 1.05 - 8.38 µM | [22] | |

| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [22] |

| Aspergillus fumigatus | 1.05 - 8.38 µM | [22] | |

| Sulfide derivatives IVe, f, i, j | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | Equal or more potent than ketoconazole | [5] |

Experimental Protocols

General Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives

// Nodes Start [label="Nicotinohydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Reaction with\nCarbon Disulfide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Potassium-3-pyridyl-\ndithiocarbazate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Cyclization with\nAmmonia Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="5-Mercapto-substituted\n1,2,4-Triazole-Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Reaction with\nSubstituted Benzyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="3-(5-(substituted-benzylthio)-\n4H-1,2,4-triazol-3-yl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; } .dot Figure 6: General synthetic workflow for triazole-pyridine derivatives.

A general procedure for the synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives is as follows:

-

Synthesis of Potassium-3-pyridyl-dithiocarbazate: Nicotinohydrazide is reacted with carbon disulfide in the presence of a base to yield potassium-3-pyridyl-dithiocarbazate.

-

Synthesis of 5-Mercapto-substituted 1,2,4-Triazole-Pyridine Hybrid: The potassium-3-pyridyl-dithiocarbazate is then cyclized using an ammonia solution to form the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.

-

Synthesis of Final Derivatives: The 5-mercapto-substituted intermediate is reacted with various substituted benzyl halides to produce the final 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives. The purity of the derivatives is confirmed by thin-layer chromatography and melting point, and their structures are elucidated by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[13]

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 72 hours).[24]

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[23][25]

-

Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric assay that uses the reduction of the blue dye resazurin to the pink resorufin by metabolically active M. tuberculosis cells to determine drug susceptibility.[14][26]

-

Plate Preparation: Serial twofold dilutions of the test compounds are prepared in 7H9-S broth directly in a 96-well plate.[14][21]

-

Inoculum Preparation and Addition: M. tuberculosis H37Ra inoculum is prepared and adjusted to a McFarland standard of 1, then diluted 1:20. 100 µL of the diluted inoculum is added to each well.[14][21]

-

Incubation: The plates are incubated at 37°C for 7 days.[14]

-

Resazurin Addition and Incubation: After 7 days, 30 µL of resazurin solution is added to each well, and the plates are incubated overnight.[14]

-

Result Interpretation: A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the MIC of antifungal agents against fungal isolates.[1][4][27]

-

Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar).[4] A suspension is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium.

-

Plate Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing RPMI-1640 medium.[4]

-

Inoculation: Each well is inoculated with the diluted fungal suspension.[27]

-

Incubation: The plates are incubated at 35°C for 24-48 hours.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics for cancer, tuberculosis, and fungal infections. The ability to readily synthesize and functionalize this core structure provides a rich platform for further optimization and drug discovery efforts. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and more potent drug candidates based on this privileged scaffold.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Updated Insights on EGFR Signaling Pathways in Glioma | MDPI [mdpi.com]

- 7. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of DYRK1A destabilizes EGFR and reduces EGFR-dependent glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Cofactor F420 Production in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 12. Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. isres.org [isres.org]

- 20. benchchem.com [benchchem.com]

- 21. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchhub.com [researchhub.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 27. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 2-(1H-1,2,4-Triazol-3-YL)pyridine in Advanced Materials Science: A Technical Guide

An In-depth Exploration of Coordination Polymers, Corrosion Inhibitors, and Chemical Sensors

The heterocyclic compound 2-(1H-1,2,4-Triazol-3-YL)pyridine, and its derivatives, have emerged as a highly versatile building block in the field of materials science. Its unique molecular structure, featuring a pyridine ring and a 1,2,4-triazole ring, offers multiple coordination sites, making it an excellent ligand for the construction of a wide array of functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of materials derived from this compound, with a focus on coordination polymers, metal-organic frameworks (MOFs), corrosion inhibitors, and chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound (often abbreviated as Hpt) to act as a bridging ligand has been extensively utilized in the synthesis of coordination polymers and MOFs. The nitrogen atoms of both the pyridine and triazole rings can coordinate with various metal ions, leading to the formation of diverse and intricate structures with tunable properties.

Synthesis and Structure

Coordination polymers and MOFs based on this compound are typically synthesized under solvothermal or hydrothermal conditions. The choice of metal salt, solvent, temperature, and the ligand-to-metal molar ratio plays a crucial role in determining the final structure and dimensionality of the resulting framework. For instance, one-dimensional (1D) coordination polymers of the type 1∞[M(pt)2] (where M = Mn, Fe, Co, Ni, Cu, Zn, Cd and pt = 3-(pyridin-2-yl)-1,2,4-triazolate) have been successfully synthesized and characterized.[1][2]

Luminescent Properties

A significant area of interest for these materials lies in their luminescent properties. The coordination of the triazole-pyridine ligand to metal ions can lead to intense and tunable light emission. For example, a zinc-based coordination polymer, 1∞[Zn(pt)2], exhibits blue ligand-based emission. This property can be further exploited to generate white-light emitting materials by incorporating lanthanide ions like Eu³⁺ and Tb³⁺, which provide red and green emission components, respectively, following the RGB concept.[1]

| Compound | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| [Zn2(OBA)2(4-NH2-3,5-(L1)2-TZ)·3DMF·4H2O]n | - | 18 | [3] |

| [Zn(1-L1-TZ)(NO2mbda)]·H2O | - | 2.15 | [3] |

| [Zn(3-L1-TZ)2]·DMA | Blue-violet | 7.4 | [3] |

| Eu0.096Tb0.904-MOF | - | 52.51 | [3] |

Table 1: Luminescence Properties of Selected Triazole-Based MOFs.

Corrosion Inhibition

The presence of nitrogen and sulfur heteroatoms, along with aromatic rings, in derivatives of this compound makes them excellent candidates for corrosion inhibitors, particularly for mild steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective film that hinders the corrosion process.

Mechanism of Action

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, facilitate the coordination with the vacant d-orbitals of iron atoms on the steel surface. This forms a barrier that isolates the metal from the corrosive medium. The efficiency of inhibition is dependent on the concentration of the inhibitor, temperature, and the nature of the corrosive environment.[4][5]

Quantitative Performance Data

The performance of these corrosion inhibitors is typically evaluated using techniques such as weight loss measurements and electrochemical impedance spectroscopy (EIS). The inhibition efficiency (IE%) is a key parameter used to quantify their effectiveness.

| Inhibitor | Concentration (mM) | Temperature (K) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |

| MPDTT | 0.5 | 303 | 48 | 96.1 | [5] |

| MAPTT | 0.5 | - | 48 | 92.7 | [4] |

| NBTA | - | - | - | >90 (in HCl) | [6] |

| ATFS | 300 ppm | 298 | - | 89 | [7] |

Table 2: Corrosion Inhibition Efficiencies of Selected Triazole-Pyridine Derivatives on Mild Steel in 1 M HCl.

Chemical Sensing

The ability of the triazole-pyridine scaffold to selectively bind with metal ions, coupled with its influence on photophysical properties, has led to its use in the development of fluorescent chemical sensors. These sensors can detect the presence of specific metal ions through a change in their fluorescence, such as "turn-on" or "turn-off" responses.

"Turn-On" Fluorescent Sensing of Ni(II)

A notable application is the development of a selective "turn-on" fluorescent chemosensor for Nickel(II) ions. Ethynylarene compounds containing 2-(1,2,3-triazol-4-yl)pyridine chelating units have been shown to exhibit a significant increase in fluorescence intensity upon binding with Ni(II). This response is highly selective, with minimal interference from other common metal cations. The proposed mechanism involves the disruption of aggregate formation upon Ni(II) binding, leading to enhanced fluorescence.[8]

"Turn-Off" Fluorescence Sensing

In other systems, the coordination of a metal ion to a triazole-pyridine-based ligand can lead to fluorescence quenching, a "turn-off" response. For example, a Co(II) complex with this compound showed that the fluorescence of the free ligand is gradually quenched upon complexation with Co(II) ions. This phenomenon can be utilized for the detection of Co(II) in aqueous solutions.[9]

| Sensor System | Target Analyte | Response | Limit of Detection | Reference |

| Ethynylarene-bridged 2-(1,2,3-triazol-4-yl)pyridine | Ni(II) | Turn-on fluorescence | Micromolar range | [8] |

| Co(II) complex with this compound | Co(II) | Turn-off fluorescence | - | [9] |

Table 3: Performance of Selected Triazole-Pyridine Based Chemical Sensors.

Experimental Protocols

Synthesis of a 1D Coordination Polymer: 1∞[Zn(pt)2]

Materials:

-

Zinc chloride (ZnCl₂)

-

This compound (Hpt)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve ZnCl₂ (1 mmol) in 10 mL of ethanol.

-

Dissolve Hpt (2 mmol) in 10 mL of DMF.

-

Combine the two solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it at 120 °C for 72 hours.

-

After cooling to room temperature, colorless crystals of 1∞[Zn(pt)2] are formed.

-

Collect the crystals by filtration, wash with ethanol, and dry in air.

Evaluation of Corrosion Inhibition by Weight Loss Method

Materials:

-

Mild steel coupons of known dimensions and surface area

-

1 M Hydrochloric acid (HCl) solution (corrosive medium)

-

Triazole-pyridine derivative inhibitor

-

Acetone

-

Deionized water

Procedure:

-

Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

-

Weigh the coupons accurately.

-

Prepare solutions of 1 M HCl with and without various concentrations of the inhibitor.

-

Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, wash them with deionized water and acetone, and dry them.

-

Weigh the coupons again to determine the weight loss.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

-

CR (g·m⁻²·h⁻¹) = (Weight Loss) / (Surface Area × Time)

-

IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

Fabrication and Testing of a "Turn-On" Fluorescent Ni(II) Sensor

Materials:

-

Ethynylarene-bridged 2-(1,2,3-triazol-4-yl)pyridine sensor molecule

-

Aqueous buffer solution (e.g., HEPES)

-

Stock solutions of various metal ions (e.g., NiCl₂, CuCl₂, ZnCl₂, etc.)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO).

-

Prepare a series of test solutions by adding a small aliquot of the sensor stock solution to the aqueous buffer.

-

Record the fluorescence emission spectrum of the sensor solution.

-

Add increasing concentrations of the Ni(II) stock solution to the sensor solution and record the fluorescence spectrum after each addition.

-

Observe the change in fluorescence intensity to determine the "turn-on" response.

-

To test for selectivity, repeat the experiment with other metal ion solutions at the same concentration as Ni(II) and compare the fluorescence response.

Conclusion

This compound and its derivatives have proven to be exceptionally valuable building blocks in materials science. Their ability to form stable and diverse coordination complexes has led to the development of advanced materials with tunable luminescent properties, including white-light emitters. Furthermore, their inherent electronic and structural features make them highly effective corrosion inhibitors for industrially important metals like mild steel. The selective metal-binding capabilities of this scaffold are also being harnessed to create sensitive and selective fluorescent chemosensors. The continued exploration of this versatile molecule and its derivatives promises to yield even more innovative and functional materials for a wide range of applications in the future.

References

- 1. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold [mdpi.com]

- 4. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]

- 5. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 6. researchgate.net [researchgate.net]

- 7. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective ‘turn-on’ fluorescent chemosensors for Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthetic Landscape of 2-(1H-1,2,4-Triazol-3-yl)pyridine Analogs: A Comprehensive Review for Drug Discovery

A deep dive into the synthetic methodologies, experimental protocols, and key data for the construction of 2-(1H-1,2,4-triazol-3-yl)pyridine analogs, a scaffold of significant interest in medicinal chemistry and materials science.

The this compound core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its unique electronic properties and ability to form stable complexes with metal ions have made it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers.[1] This technical guide provides a comprehensive literature review of the synthetic strategies employed to construct analogs of this compound, with a focus on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of the available methodologies.

Key Synthetic Strategies

The synthesis of this compound and its derivatives generally involves the construction of the 1,2,4-triazole ring from a pyridine-containing precursor. Several key strategies have emerged from the literature, primarily centered around the cyclization of intermediates derived from pyridinecarboxylic acid derivatives or pyridine-2-carbonitrile.

One of the most common approaches involves the reaction of a pyridine-2-carbohydrazide with a one-carbon synthon, such as an isothiocyanate, followed by cyclization. This method allows for the introduction of various substituents on the triazole ring. For instance, a series of 1,2,4-triazolyl pyridines with potential antitubercular activity were synthesized from the corresponding 1,2,4-triazole-3-thione intermediates, which were in turn derived from a carbohydrazide.[2]

Another prevalent strategy is the reaction of pyridine-2-carbonitrile with hydrazine to form a hydrazide intermediate, which can then be cyclized with various reagents to afford the desired triazole. Variations of this approach include in situ generation of the triazole ring in the presence of metal catalysts.

Furthermore, multicomponent reactions have been explored for the efficient, one-pot synthesis of related structures, such as 2-triazolyl-imidazo[1,2-a]pyridines, highlighting the potential for combinatorial library synthesis.[3] While not directly yielding the target scaffold, these methods provide insights into the creative use of click chemistry and tandem reactions in accessing complex heterocyclic systems.

Experimental Protocols and Data

This section details the experimental procedures for key synthetic transformations leading to this compound analogs, accompanied by tables summarizing the reaction conditions and yields for easy comparison.

Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole from Isonicotinic Acid

A facile method for the preparation of a dipyridyl-substituted 1,2,4-triazole has been reported starting from isonicotinic acid and hydrazine.[4] This approach, while leading to a 4-pyridyl substituted triazole, demonstrates a fundamental synthetic route.

Experimental Protocol:

-

A mixture of isonicotinic acid (2.46 g, 0.02 mol) and 80% hydrazine (2 ml) was heated in a 15 ml Teflon-lined reactor at 186°C for 48 hours.

-

The resulting liquid was diluted with water, and the pH was adjusted from 9 to 6 by the addition of HCl solution to precipitate the product.

-

The white precipitate, a mixture of 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole and 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, was collected by filtration.

-